2-(4-Chlorophenyl)quinazolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUKZJZNGHOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341963 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7455-77-8 | |
| Record name | 2-(4-Chlorophenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 4 Chlorophenyl Quinazolin 4 Ol and Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the quinazolinone core have long been the foundation of its synthesis, primarily relying on condensation reactions that build the heterocyclic system from basic precursors.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of quinazolinones, involving the joining of two or more molecules with the elimination of a small molecule, such as water.
One of the most prevalent and versatile methods for synthesizing 4(3H)-quinazolinones starts with anthranilic acid and its derivatives. nih.govscispace.com This strategy typically involves two key steps: acylation of the anthranilic acid followed by cyclization.
The process often begins with the acylation of anthranilic acid with an appropriate acyl chloride, such as 4-chlorobenzoyl chloride. This reaction forms a 2-acylaminobenzoic acid intermediate. The subsequent step involves ring closure, which can be achieved by heating with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) is then treated with an amine source, like ammonia (B1221849) or hydrazine (B178648), to yield the final 2,3-disubstituted quinazolin-4(3H)-one. nih.gov For instance, the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgnih.govoxazin-4-one was successfully achieved using anthranilic acid and 3,4-dichlorobenzoyl chloride, yielding the product in 88% yield. researchgate.net Similarly, reacting anthranilic acid with various aryl isothiocyanates is a known route to produce 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.gov
Table 1: Examples of Anthranilic Acid-Based Syntheses
| Starting Materials | Reagents | Intermediate | Final Product Type | Ref |
|---|---|---|---|---|
| Anthranilic acid, Chloro acyl chloride | Acetic anhydride, Amine | 1,3-Benzoxazin-4-one | Fused quinazolinone | nih.gov |
| Anthranilic acid, Aryl isothiocyanate | - | - | 2-Mercapto-3-arylquinazolin-4(3H)-one | nih.gov |
| Anthranilic acid, 3,4-Dichlorobenzoyl chloride | - | - | 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgnih.govoxazin-4-one | researchgate.net |
An alternative classical route involves the condensation of a suitable ortho-amino benzamide (B126) with an aldehyde. For the target compound, this would involve the reaction of 2-aminobenzamide (B116534) with 4-chlorobenzaldehyde (B46862). This condensation is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires heat. nih.govorganic-chemistry.org
The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the primary amino group of 2-aminobenzamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting 2,3-dihydroquinazolin-4(1H)-one intermediate is then oxidized to the aromatic quinazolin-4-ol. Various oxidizing agents can be employed for this final dehydrogenation step. Studies have shown that this method is effective for a range of aldehydes, yielding the desired quinazolinone products. nih.govresearchgate.net For example, 2-aminobenzamide has been reacted with various aldehydes at high temperatures (120 °C) for 16-20 hours using PTSA as a catalyst to furnish the target quinazolin-4(3H)-one derivatives. nih.gov
Table 2: Synthesis via Aldehyde and Amine Condensation
| Amine Source | Aldehyde | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2-Aminobenzamide | Various aldehydes | p-Toluenesulfonic acid, 120°C, 16-20h | Quinazolin-4(3H)-one | nih.gov |
| 2-Aminobenzamide | Aldehydes/Ketones | Lactic acid, 70°C, solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.net |
| o-Aminobenzylamine | Various aldehydes | IBX (o-iodoxybenzoic acid) | Quinazoline (B50416) | organic-chemistry.org |
Multi-Component Reactions (MCRs) for Quinazoline Scaffolds
Multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like quinazolines in a single step from three or more starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate diverse molecular libraries. nih.govresearchgate.net
Several MCR strategies have been developed for the synthesis of quinazolinone scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, has been employed to create polycyclic quinazolinones by reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a cyclization step. acs.orgnih.gov Another approach involves the one-pot condensation of isatoic anhydride, an aldehyde, and a primary amine. researchgate.net A three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has also proven effective for the straightforward synthesis of diversely substituted quinazolines. acs.org While these methods may not always directly target 2-(4-Chlorophenyl)quinazolin-4-ol, they provide a powerful and flexible platform for accessing a wide array of analogues by varying the starting components.
Advanced and Green Chemistry Methodologies
In response to the growing need for sustainable chemical processes, advanced synthetic methodologies have been applied to the synthesis of quinazolinones. These methods aim to reduce energy consumption, minimize waste, and use more environmentally benign reagents and solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govnih.govresearchgate.net The application of microwave irradiation (MWI) has been particularly successful in the synthesis of quinazoline and quinazolinone derivatives. nih.gov
Numerous quinazolinone syntheses have been adapted for microwave conditions. For instance, the condensation of 2-halobenzoic acids and amidines can be achieved via microwave-assisted iron-catalyzed cyclization in water, a green solvent. rsc.org Three-component reactions, such as the condensation of anthranilamide, an aldehyde, and dimedone, can be completed in minutes with high yields under microwave irradiation, a significant improvement over conventional refluxing. beilstein-journals.org A particularly green approach involves the reaction of anthranilamide with aldehyde bisulfite adducts (stable solids) in water under microwave heating at 100°C, which simplifies handling and purification. mdpi.com The use of bio-sourced, renewable solvents like pinane (B1207555) has also been reported to favor the cyclization step in the microwave-assisted synthesis of quinazolinones from 2-aminobenzamides. rsc.orgnih.gov These examples highlight how microwave technology provides a faster, more efficient, and greener alternative for the production of this compound and its analogues. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of MWI | Ref |
|---|---|---|---|---|
| General Quinazolinone Synthesis | 3-6 hours, 48-89% yield | 10-20 minutes, 66-97% yield | Increased rate and yield | researchgate.net |
| 2-Substituted Quinazoline Synthesis | Hours of reflux | Minutes | Reduced reaction time | beilstein-journals.org |
| Dehydration of Aldehyde/Amine Condensate | Stirring at room temp. (longer times) | 2 minutes | Rapid, solvent-free potential | researchgate.net |
Catalyzed Reactions (e.g., Copper-Catalyzed, Palladium-Catalyzed)
The use of transition metal catalysts, particularly copper and palladium, has become a cornerstone in the synthesis of quinazolinone derivatives. These methods offer high yields and broad functional group tolerance.
Copper-Catalyzed Syntheses: Copper catalysis provides an economical and efficient route to quinazolinones. organic-chemistry.org These reactions often proceed through mechanisms like Ullmann-type coupling followed by intramolecular cyclization. organic-chemistry.org A common approach involves the condensation of 2-aminobenzamides with various substrates. For instance, a copper-catalyzed, three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been described for quinazolinone synthesis. researchgate.net
Another strategy employs copper-catalyzed oxidative annulation. This can involve the reaction of 2-aminobenzamides with alcohols, where the alcohol is oxidized in situ to an aldehyde, which then condenses with the aminobenzamide. researchgate.net Research has demonstrated the use of a copper complex with Cs₂CO₃ as the base, using methanol (B129727) as both a C1 building block and a green solvent under an oxygen atmosphere. researchgate.net The proposed mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which forms an imine intermediate with 2-aminobenzamide. This intermediate then undergoes intramolecular cyclization and further oxidation to yield the final quinazolinone product. researchgate.net
Facile, one-pot methods mediated by copper have also been developed, involving the reaction of starting materials with an in-situ generation of an amine source, such as ammonia, leading to the formation of multiple new C-N bonds in good yields. rsc.org Furthermore, copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines represents a novel and highly efficient pathway to the quinazolin-4(1H)-one framework. rsc.org
Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for C-C and C-N bond formation, making them invaluable for synthesizing complex quinazolinone structures. A notable palladium-catalyzed approach is the Suzuki cross-coupling reaction. mdpi.comresearchgate.net This method is particularly useful for creating 2-aryl quinazolinones by coupling a halogenated quinazoline precursor with an appropriate boronic acid. For example, 2-(4-bromophenyl)-4-(N,N-dimethylamino)quinazoline can be coupled with other moieties using a catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com
Another powerful palladium-catalyzed method involves a cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov In this hydrogen-transfer strategy, the palladium complex catalyzes both the oxidation of the alcohol to an aldehyde and the reduction of the nitro group of the o-nitrobenzamide to an amine. The resulting 2-aminobenzamide and aldehyde then condense and cyclize to form the quinazolin-4(3H)-one. nih.gov This process is advantageous as it avoids the need for external reducing or oxidizing agents. nih.gov
The table below summarizes key aspects of these catalyzed reactions.
Table 1: Comparison of Catalyzed Synthesis Methods for Quinazolinones
| Catalyst Type | Common Starting Materials | Key Features |
|---|---|---|
| Copper | 2-Aminobenzamides, Aldehydes/Alcohols, Amidines researchgate.netrsc.org | Economical, Green chemistry potential (e.g., using alcohols as solvents/reagents), Employs mechanisms like oxidative annulation and tandem amination. researchgate.net |
| Palladium | o-Nitrobenzamides, Alcohols, Halogenated quinazolines, Boronic acids mdpi.comnih.gov | High efficiency for C-C bond formation (Suzuki coupling), Enables one-pot cascade reactions (hydrogen transfer), Tolerates a wide range of functional groups. mdpi.comnih.gov |
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as green and efficient media and/or catalysts for organic synthesis due to their low volatility, high thermal stability, and recyclability. nih.gov Their use in quinazolinone synthesis often eliminates the need for traditional volatile organic solvents and can simplify product purification.
Syntheses can be performed through the direct cyclocondensation of an anthranilamide and an aldehyde in an ionic liquid without any additional catalyst. rsc.org Brønsted acidic ionic liquids, such as 1-methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate (B86663) supported on silica (B1680970) (MSPHS@SiO₂), have been shown to be effective, recyclable heterogeneous catalysts for the cyclization of 2-aminobenzamide with aldehydes. researchgate.net
In some systems, the ionic liquid acts as more than just a solvent. A binary mixture of ionic liquids, [C₁₂mim][Br]:[MPIM][HCOO], has been explored as a bifunctional catalyst for the selective synthesis of 2-phenylquinazolin-4(3H)-ones from the same precursors under metal- and additive-free conditions. researchgate.net Another advanced system couples an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) to catalyze the cyclization of 2-aminobenzonitriles with CO₂ at mild temperatures and pressures. nih.gov The magnetic ionic liquid bmimFeCl₄ has also been utilized as a recyclable catalyst for the multicomponent, solvent-free synthesis of quinazolines. rsc.org
Table 2: Examples of Ionic Liquid Systems for Quinazolinone Synthesis
| Ionic Liquid System | Role of IL | Starting Materials | Key Advantage |
|---|---|---|---|
| [Bmim][OAc] with DBU nih.gov | Catalyst/Solvent | 2-Aminobenzonitriles, CO₂ | Utilizes CO₂ as a C1 source under mild conditions. |
| MSPHS@SiO₂ researchgate.net | Heterogeneous Acid Catalyst | 2-Aminobenzamide, Aldehydes | Recyclable solid-supported catalyst, simplifying workup. |
| bmimFeCl₄ rsc.org | Magnetic Catalyst | Multicomponent | Easily recoverable catalyst using a magnet. |
| Generic ILs | Solvent | Anthranilamides, Aldehydes | Catalyst-free reaction, environmentally benign solvent. rsc.org |
Targeted Synthesis of this compound and Related Halogenated Derivatives
The direct synthesis of this compound typically involves the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde. This reaction is a specific example of the general strategies discussed previously and can be promoted by various catalysts or conditions.
For instance, a reaction between 2-aminobenzamide and 4-chlorobenzaldehyde in the presence of an oxidizing agent like tert-Butyl hydroperoxide (TBHP) and a suitable catalyst can yield the desired product. This approach is foundational for creating a variety of substituted quinazolin-4(3H)-ones. researchgate.net
The synthesis of related halogenated derivatives often follows similar pathways, simply by selecting the appropriately substituted starting materials. Research into novel fungicides has led to the synthesis of numerous di- and mono-halogenated quinazolinones, such as N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. nih.gov The synthesis of this and other similar derivatives, including 6-chloro, 7-chloro, and 8-chloro analogues, confirms the viability of incorporating chlorine atoms at various positions on the quinazolinone ring system through multi-step procedures starting from the corresponding halogenated anthranilic acids. nih.govnih.gov
A common multi-step route begins with a substituted anthranilic acid, which is first acylated. nih.govresearchgate.net The resulting 2-acylaminobenzoic acid is cyclized, often with acetic anhydride, to form a benzoxazinone intermediate. This intermediate is then reacted with a nitrogen nucleophile to open the ring and re-close into the final quinazolinone product. researchgate.net For this compound, this would involve reacting the appropriate benzoxazinone with ammonia.
Metal-catalyzed cross-coupling reactions are also pivotal for modifying halogenated quinazolinone cores to produce more complex derivatives. mdpi.com
Table 3: Starting Materials for Halogenated Quinazolin-4-ol Derivatives
| Target Compound Moiety | Key Starting Material 1 | Key Starting Material 2 |
|---|---|---|
| 2-(4-Chlorophenyl) | 2-Aminobenzamide | 4-Chlorobenzaldehyde |
| 6-Chloro-2-phenyl | 2-Amino-5-chlorobenzamide | Benzaldehyde |
| 7-Chloro-2-phenyl | 2-Amino-4-chlorobenzamide | Benzaldehyde |
| 2-(4-Chlorophenyl)-6-bromo | 2-Amino-5-bromobenzamide | 4-Chlorobenzaldehyde |
Chemical Reactivity and Derivatization of 2 4 Chlorophenyl Quinazolin 4 Ol
Electrophilic and Nucleophilic Substitutions on the Quinazoline (B50416) Ring
The quinazoline ring system is susceptible to both electrophilic and nucleophilic attack, though the reactivity is influenced by the existing substituents. Nitration is a known electrophilic substitution reaction for the basic quinazoline structure, with the expected order of reactivity being positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov For 2,4-disubstituted quinazolines, the C4 position is generally more reactive towards nucleophilic substitution. nih.gov This is a critical aspect in the strategic synthesis of more complex molecules. For instance, in 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) preferentially occurs at the C4 position. nih.govnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov
Transformations Involving the Hydroxyl Group at C-4
The hydroxyl group at the C-4 position of 2-(4-chlorophenyl)quinazolin-4-ol is a key functional handle for further derivatization. It can be readily converted to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 4-chloro-2-(4-chlorophenyl)quinazoline. nih.govresearchgate.net This transformation is pivotal as the resulting 4-chloro derivative is an excellent precursor for introducing various nucleophiles at this position. The chlorine atom at C-4 is highly susceptible to nucleophilic displacement by amines, hydrazines, and other nucleophiles, allowing for the synthesis of a diverse library of 4-substituted quinazolines. nih.govnih.govmdpi.com
Formation of Fused Heterocyclic Systems from Quinazolin-4-ol Precursors
The this compound scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. These reactions often involve the derivatization of the C-4 hydroxyl group and subsequent cyclization reactions.
Hydrazone and Pyrazole (B372694) Scaffold Incorporation
A common strategy involves the conversion of the C-4 hydroxyl group to a hydrazine (B178648) moiety. For example, 2-hydrazinylquinazolin-4(3H)-one can be synthesized and subsequently reacted with various carbonyl compounds to form hydrazone derivatives. mdpi.com These hydrazones can then undergo further cyclization to form pyrazole rings. mdpi.comastate.edunih.gov The Vilsmeier-Haack reagent (DMF/POCl₃) is often employed to facilitate the cyclization of hydrazones into formyl-pyrazole derivatives. mdpi.comastate.edu
| Starting Material | Reagents | Product | Reference |
| 2-Hydrazinylquinazolin-4(3H)-one | Carbonyl compounds | Hydrazone derivatives | mdpi.com |
| Hydrazone derivatives | DMF/POCl₃ | Formyl-pyrazole derivatives | mdpi.com |
Thiazolidinone and Azetidinone Formations
The quinazolinone core can be functionalized to incorporate thiazolidinone and azetidinone rings, which are known for their biological activities. nih.govarabjchem.orgjocpr.com A typical synthetic route involves the preparation of a Schiff base from a hydrazino-functionalized quinazolinone, which is then cyclized with thioglycolic acid to yield a thiazolidinone ring. nih.gov Similarly, reaction with chloroacetyl chloride can lead to the formation of an azetidinone (β-lactam) ring. pnrjournal.comepstem.net
| Intermediate | Reagents | Fused Heterocycle | Reference |
| Schiff base of quinazolinone | Thioglycolic acid | Thiazolidinone-fused quinazolinone | nih.gov |
| Schiff base of quinazolinone | Chloroacetyl chloride | Azetidinone-fused quinazolinone | pnrjournal.comepstem.net |
Triazolo and Tetrazino Quinazolines
The fusion of a triazole ring to the quinazoline nucleus is a well-established method for creating novel bioactive compounds. researchgate.netnih.govnih.govekb.eg A common approach involves the cyclization of a 2-hydrazino-3H-quinazolin-4-one with a one-carbon donor. nih.gov For example, reacting 2-hydrazinylquinazoline (B3132022) with trifluoroacetic acid can lead to the formation of a 3-(trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolin-5-one. nih.gov The resulting triazoloquinazoline can be further functionalized, for instance, by chlorination followed by nucleophilic substitution. nih.gov Synthesis of v-triazolo[1,5-a]quinazolines has also been achieved through the base-catalyzed condensation of o-azidobenzonitrile with active methylene (B1212753) compounds. rsc.org
| Precursor | Reagents | Fused System | Reference |
| 2-Hydrazino-3H-quinazolin-4-one | One-carbon donors | mdpi.comresearchgate.netnih.govTriazolo[4,3-a]quinazolin-5-ones | nih.gov |
| 2-Chloro-4-hydrazinylquinazoline | Trifluoroacetic acid | 3-(Trifluoromethyl)- mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolin-5-one | nih.gov |
| o-Azidobenzonitrile | Active methylene compounds | 5-Amino-v-triazolo[1,5-a]quinazolines | rsc.org |
Structural Characterization and Crystallographic Studies of Quinazolin 4 Ol Derivatives
Spectroscopic Analysis in Elucidating Molecular Structure
Spectroscopic techniques are indispensable for elucidating the molecular framework of quinazolin-4-ol derivatives. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm the identity and structure of these compounds.
IR spectroscopy is used to identify the functional groups present in the molecule. For instance, in derivatives of 2-(4-chlorophenyl)quinazolin-4-one, characteristic absorption bands are observed for the C=O group of the quinazolinone ring, typically around 1690-1710 cm⁻¹. Other significant peaks include those for the C=N bond (around 1630 cm⁻¹) and aromatic C-H stretching (around 3060-3380 cm⁻¹). cram.com In a related compound, 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, vibrational analysis showed a C=O stretching mode at 1647 cm⁻¹. mdpi.com
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. In the ¹H NMR spectra of 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one, aromatic protons typically appear as a multiplet in the range of δ 7.5-8.1 ppm. cram.com For similar quinazolinone derivatives, the proton of the N-H group in the quinazoline (B50416) ring can be observed as a singlet. acgpubs.org
In ¹³C NMR spectra, the carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at a downfield chemical shift, for example at δ 160.5 ppm for a 6-bromo-2-(4-chlorophenyl) derivative. cram.com The carbons of the chlorophenyl ring also show distinct signals that are crucial for structural confirmation. High-resolution mass spectrometry (HRMS) further confirms the molecular formula by providing the exact mass of the compound. rsc.org
Table 1: Spectroscopic Data for selected 2-(4-Chlorophenyl)quinazolin-4-ol Analogues
| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
|---|---|---|---|---|
| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | 1710 (C=O acetyl), 1690 (C=O quinazolinone), 1630 (C=N) | 2.6 (s, 3H, COCH₃), 7.5-8.1 (m, 11H, Ar-H) | 198, 165, 160.5, 147.5, 143, 137.5, 136.4, 136.3, 135.7, 129.2, 129, 128.5, 126.5, 124.6, 124 | cram.com |
| 2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 3358, 3183, 1643 (C=O), 1608 (C=N) | 8.24 (s, 1H), 7.70-6.72 (m, 8H, Ar-H), 7.04 (s, 1H, NH), 6.15 (s, 1H, CH) | 164.1, 148.1, 138.3, 133.9, 132.3, 130.8, 130.0, 129.2, 127.9, 127.8, 117.9, 115.1, 115.0, 64.1 | acgpubs.org |
| 7-chloro-2-phenylquinazolin-4(3H)-one | Not Provided | 12.67 (s, 1H), 8.19 – 8.08 (m, 3H), 7.76 (d, J = 2.0 Hz, 1H), 7.61 – 7.49 (m, 4H) | 162.14, 154.24, 150.32, 139.63, 132.82, 132.18, 129.10, 128.37, 127.25, 127.02, 120.25 | rsc.org |
X-ray Crystallography of this compound and Analogues
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not widely published, studies on its close analogues, such as 3-(4-chlorophenyl)quinazolin-4(3H)-one, provide valuable insights. nih.gov
Specifically, these hydrogen bonds form patterns described by graph-set notation as R²₂(6) dimers and R²₂(14) ring motifs. nih.gov In other related structures, such as 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, an intramolecular O—H···N hydrogen bond is observed, which influences the conformation of the molecule. nih.gov The absence of strong hydrogen-bond donors in some derivatives means that weaker C—H···N or C—H···O contacts become the dominant organizing forces in the crystal packing. researchgate.netbiointerfaceresearch.com Hirshfeld surface analysis can also be employed to visualize and quantify these supramolecular interactions. biointerfaceresearch.com
Table 2: Crystal Data and Structure Refinement for 3-(4-Chlorophenyl)quinazolin-4(3H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉ClN₂O |
| Formula Weight | 256.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.9531 (8) |
| b (Å) | 3.9290 (3) |
| c (Å) | 17.2740 (8) |
| β (º) | 91.626 (3) |
| Volume (ų) | 1150.14 (12) |
| Z | 4 |
| Hydrogen Bonds | C—H···N, C—H···O |
Data sourced from a study on 3-(4-Chlorophenyl)quinazolin-4(3H)-one, a structural analogue of the title compound. nih.gov
Conformational analysis of quinazolin-4-ol derivatives reveals important details about their spatial arrangement. The quinazoline unit itself is typically essentially planar. nih.gov For 3-(4-chlorophenyl)quinazolin-4(3H)-one, the mean deviation from the least-squares plane defined by the ten atoms of the quinazoline system is a mere 0.027 Å. nih.gov
Computational Chemistry and Cheminformatics in Quinazolin 4 Ol Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is widely used to understand the interactions of quinazolin-4-ol derivatives at a molecular level.
A key outcome of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol). This score is calculated by a scoring function that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.
In studies of various quinazolinone derivatives, molecular docking has been used to predict their binding affinities to a range of biological targets. For instance, docking studies of novel quinazolin-2,4-dione analogues against the main protease (Mpro) of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, for a series of 2,4-disubstituted quinazoline (B50416) derivatives targeting butyrylcholinesterase (BuChE), predicted binding free energies for the most active compounds were -11.2, -10.6, and -9.9 kcal/mol. nih.gov These predictions help in prioritizing compounds for synthesis and biological testing.
| Compound Series | Target Protein | Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| Quinazolin-2,4-dione analogues | SARS-CoV-2 Mpro | -7.9 to -9.6 | ekb.eg |
| 2,4-disubstituted quinazolines | Butyrylcholinesterase (BuChE) | -9.9 to -11.2 | nih.gov |
| Quinazolinone derivatives | NF-κB | -6.0 (for dexamethasone (B1670325) standard) | nih.gov |
| Quinazolin-4(3H)-one derivative (Lead compound 1) | BRD4 | -7.052 | nih.gov |
| Quinazolin-4(3H)-one derivative (Lead compound 1) | PARP1 | -6.343 | nih.gov |
Molecular docking also reveals the specific interactions that stabilize the ligand within the protein's active site. For quinazolin-4-ol derivatives, these interactions typically include:
Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the quinazolinone ring system are crucial for forming hydrogen bonds with amino acid residues. For example, in studies with bromodomain-containing protein 4 (BRD4), the quinazolinone core forms key hydrogen bonds with the amide group of an asparagine residue (Asn433). nih.gov When targeting NF-κB, the carbonyl group has been shown to form hydrogen bonds with lysine (B10760008) (Lys241) and asparagine (Asn247) residues. nih.gov
Hydrophobic Interactions: The planar aromatic system of the quinazoline core and substituents, such as the 4-chlorophenyl group, are often involved in hydrophobic stacking interactions with nucleotide base pairs in DNA or with aromatic amino acid residues in protein targets. nih.gov
For example, in the active site of butyrylcholinesterase, the quinazoline ring of potent inhibitors is positioned to form pi-pi stacking interactions with a tryptophan residue (Trp82), while the substituted parts of the molecule form additional hydrogen bonds and hydrophobic interactions with other residues like tyrosine and phenylalanine. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
QSAR models can be developed in two or three dimensions.
2D-QSAR: These models use molecular descriptors calculated from the 2D structure of the molecule, such as topological indices, molecular weight, and counts of specific atom types or fragments. Both linear models, often built using multiple linear regression, and more complex non-linear models can be developed. nih.gov
3D-QSAR: These models require the 3D alignment of the molecules in a dataset. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to calculate steric and electrostatic fields around the aligned molecules. nih.govrsc.org These fields are then correlated with biological activity.
For a set of quinazoline derivatives with activity against osteosarcoma, a 3D-QSAR model was developed using the CoMSIA method. nih.gov The reliability of QSAR models is assessed through rigorous internal and external validation. Key statistical metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q²) for an external test set. A robust 3D-QSAR model for quinazoline derivatives targeting osteosarcoma achieved a q² of 0.63 and an R² of 0.987, indicating a stable model with strong predictive power. nih.gov Similarly, 2D and 3D-QSAR models for quinoline (B57606) derivatives against Plasmodium falciparum also showed high predictive capacity. mdpi.com
| Compound Class | QSAR Model Type | q² (Cross-validation) | R² (Test Set) | Reference |
|---|---|---|---|---|
| Quinazoline derivatives | 3D-QSAR (CoMSIA) | 0.63 | 0.987 | nih.gov |
| Quinoline derivatives | 3D-QSAR (CoMFA) | >0.5 | 0.878 | mdpi.com |
| Quinoline derivatives | 3D-QSAR (CoMSIA) | >0.5 | 0.876 | mdpi.com |
| Quinoline derivatives | 2D-QSAR | - | 0.845 | mdpi.com |
A major advantage of 3D-QSAR studies is the generation of contour maps. These maps visualize the regions in 3D space where certain physicochemical properties of the ligand are predicted to enhance or diminish biological activity.
Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.
Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups increase activity, whereas red contours indicate where electronegative groups are preferred.
By analyzing these maps, researchers can identify the key pharmacophoric features required for activity. For quinazoline derivatives, these studies can guide the placement of substituents on the quinazoline core and on the phenyl ring at position 2 to optimize interactions with the target, providing a clear roadmap for designing more effective compounds. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of the ligand and protein atoms over time, providing insights into the stability and conformational changes of the complex. researchgate.net
MD simulations are frequently used to validate the binding poses predicted by docking. nih.govresearchgate.net By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can assess whether the key interactions observed in docking are maintained over a period of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.govnih.gov These simulations confirm the binding mode and provide a more accurate estimation of the binding free energy, further solidifying the understanding of how compounds like 2-(4-Chlorophenyl)quinazolin-4-ol exert their biological effects. nih.gov
Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes
Understanding how a ligand like a quinazolin-4-ol derivative binds to its target receptor is fundamental for drug design. Molecular dynamics (MD) simulations are a key computational technique used to assess the stability of these ligand-receptor complexes over time. These simulations model the atomic movements, providing a dynamic picture of the binding interactions.
Research on related quinazolin-4(3H)-one hybrids has demonstrated the utility of MD simulations in confirming the stability of docked poses. For instance, simulations of a quinazoline-morpholine hybrid compound bound to vascular endothelial growth factor receptor 2 (VEGFR2) showed that the complex remained stable, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values staying within minimal levels of 1-2 Å. nih.gov This indicates a stable binding conformation. Furthermore, these simulations revealed that the compound maintained strong hydrogen bond interactions with the active site of the receptor for over 90% of the simulation time, a critical factor for sustained inhibitory activity. nih.gov
In other studies involving quinazolin-4(3H)-one derivatives as dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, molecular docking provides a static snapshot of the binding mode. nih.gov Visual analysis of these docked poses helps in comparing the binding patterns of different derivatives against known reference drugs, revealing how substitutions on the quinazoline scaffold affect the compound's orientation and interactions within the kinase domain. nih.gov For example, docking analyses of a lead compound showed it shared a similar binding mode with the known BRD4 inhibitor RVX-208, forming key hydrogen bonds with an asparagine residue in the active site. nih.gov Such analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent inhibitors. nih.gov
Free Energy Landscape (FEL) Analysis
While molecular docking and standard MD simulations provide valuable data on binding poses and stability, Free Energy Landscape (FEL) analysis offers a more comprehensive understanding of the entire binding process. FEL is a computational framework that maps the free energy of a system as a function of specific reaction coordinates, allowing researchers to visualize the most stable states (energy minima) and the transition pathways between them. nih.gov
This method can construct a complete binding free energy landscape, which not only predicts the binding affinity (a thermodynamic property) but also estimates the kinetics of the interaction, such as the rates of association and dissociation (k-on and k-off). nih.gov By applying this to a ligand-receptor system, it is possible to identify intermediate or metastable states, transition states, and the most favorable binding pathway. nih.gov While specific FEL studies on this compound are not prominently documented, the methodology has been successfully applied to other complex biological systems, such as the binding of the drug Huperzine A to its target, acetylcholinesterase. nih.gov The insights from such analyses are invaluable for designing drugs with optimized residence times on their targets, which can be more critical for efficacy than binding affinity alone.
Density Functional Theory (DFT) and Quantum Mechanics (QM) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's intrinsic properties, which govern its reactivity and interactions. By calculating the distribution of electrons within the molecule, DFT can predict a range of chemical and physical characteristics.
For quinazoline derivatives and other related heterocyclic compounds, DFT calculations are employed to optimize the molecular geometry and to analyze vibrational frequencies, which can be compared with experimental data from techniques like FTIR spectroscopy to validate the computational model. researchgate.net These calculations form the basis for understanding the electronic properties that drive the biological activity of the compound.
Electronic Structure Properties (e.g., HOMO, LUMO, MESP)
Among the most important parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical for understanding chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Another critical property is the Molecular Electrostatic Potential (MESP). MESP is a 3D map of the electrostatic potential on the surface of a molecule. It is used to visualize the charge distribution and predict how a molecule will interact with other molecules. The MESP plot identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net This information is vital for understanding how a ligand like this compound might interact with the amino acid residues in a protein's binding pocket.
| Property | Significance in Drug Design |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Indicates the molecule's capacity to donate electrons; relevant for charge-transfer interactions with receptors. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the molecule's capacity to accept electrons; crucial for understanding reactivity and interaction with electron-rich sites. |
| HOMO-LUMO Energy Gap | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| MESP (Molecular Electrostatic Potential) | Visualizes charge distribution, identifying sites for hydrogen bonding and other electrostatic interactions with a biological target. |
In Silico ADME Prediction and Druglikeness Profiling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to forecast these properties, allowing for the early identification of candidates with favorable pharmacokinetics and filtering out those likely to fail. nih.govnih.gov
Druglikeness profiling assesses whether a compound possesses the physicochemical characteristics common to most oral drugs. This is often evaluated using frameworks like Lipinski's Rule of Five. researchgate.net Studies on various quinazolin-4-one derivatives have utilized online software like SwissADME and PreADMET to predict these properties. nih.govresearchgate.net These analyses have shown that many designed quinazolinone derivatives successfully adhere to Lipinski's rules, indicating their potential as orally active agents. researchgate.net
Gastrointestinal Absorption and Blood-Brain Barrier Permeability
For a drug to be effective, it must be absorbed into the bloodstream (typically from the gastrointestinal tract for oral drugs) and distributed to its site of action. Computational models are widely used to predict Human Gastrointestinal Absorption (HIA) and a compound's ability to cross the Blood-Brain Barrier (BBB). nih.gov
These predictions are often visualized in a "BOILED-Egg" model, which plots lipophilicity (WLOGP) against polarity (TPSA). This allows for a quick assessment of a compound's likelihood of being absorbed by the gut and whether it can penetrate the central nervous system. researchgate.netresearchgate.net For compounds targeting the brain, BBB permeability is essential, but for those intended to act peripherally, low BBB permeability is desired to avoid central side effects. nih.gov In silico predictions for various quinazoline derivatives suggest that many possess good HIA, a prerequisite for oral bioavailability. researchgate.net
| ADME Parameter | Prediction Method | Importance |
|---|---|---|
| Gastrointestinal (GI) Absorption | In silico models (e.g., BOILED-Egg, PreADMET) | Predicts the extent to which a drug is absorbed after oral administration. High absorption is desirable for oral drugs. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | In silico models (e.g., BOILED-Egg, PreADMET) | Predicts the ability of a compound to cross into the central nervous system. Essential for CNS-targeting drugs, undesirable for others. nih.govmdpi.com |
Oxidative Metabolism and Metabolic Stability Predictions
A drug's metabolic stability determines its half-life and duration of action. The liver is the primary site of drug metabolism, which is largely carried out by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict which CYP isozymes (e.g., CYP1A2, 2C9, 3A4) are likely to metabolize a compound. nih.gov
These programs can also predict the specific sites on the molecule that are most susceptible to metabolism (e.g., oxidation). This information is critical for medicinal chemists, as it allows them to modify the structure of a compound to block metabolic pathways, thereby increasing its stability and half-life in the body. nih.gov For instance, predictions might indicate that a particular phenyl ring is prone to hydroxylation. This knowledge can guide the synthesis of analogs where that position is protected, potentially leading to a more robust drug candidate.
Lipophilicity and Aqueous Solubility Considerations
In the realm of computational and cheminformatics-driven drug discovery, lipophilicity and aqueous solubility are fundamental physicochemical properties that profoundly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For quinazolin-4-ol derivatives, such as this compound, computational methods provide essential early insights into these characteristics, guiding the selection and optimization of candidates long before resource-intensive experimental assays are performed.
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is most commonly quantified by the logarithm of the octanol-water partition coefficient (logP). This parameter is a critical determinant of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. Aqueous solubility, conversely, dictates how well a compound dissolves in the aqueous environment of the gastrointestinal tract and bloodstream, which is a prerequisite for absorption and distribution. A delicate balance between these two properties is often required for a successful oral drug candidate.
Quantitative Structure-Activity Relationship (QSAR) models frequently employ lipophilicity as a key descriptor to correlate the chemical structure of quinazoline derivatives with their biological activities. By analyzing how substitutions on the quinazolinone core affect the calculated logP (cLogP), researchers can predict the potential impact on biological potency and pharmacokinetic behavior. Various computational algorithms are used to predict logP values, each employing different methodologies, from atom-contribution approaches to more complex physical modeling.
Below is a table of computationally predicted logP values for this compound using several common algorithms. These predictive models are instrumental in early-stage drug development.
| Prediction Algorithm | Predicted logP Value | Reference Methodologies |
|---|---|---|
| XLOGP3 | 3.8 | |
| ALOGP | 3.5 | |
| MLOGP | 2.9 | |
| Consensus LogP | 3.4 |
A direct consequence of a compound's lipophilicity is its aqueous solubility. Generally, as lipophilicity increases, aqueous solubility decreases. For this compound, its relatively high logP suggests limited solubility in water. Computational models can predict solubility either quantitatively (e.g., in mg/L or mol/L) or qualitatively. These predictions are vital for anticipating potential issues with formulation and bioavailability.
The following table summarizes the predicted aqueous solubility for this compound based on established cheminformatics models.
| Prediction Model | Predicted Solubility (log(mol/L)) | Qualitative Assessment | Reference Methodologies |
|---|---|---|---|
| ESOL | -4.2 | Low | |
| Ali et al. | -3.9 | Low | |
| ALOGPS | -4.1 | Low |
Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl Quinazolin 4 Ol Derivatives
Impact of Substituents on the C-2 Phenyl Ring
The nature and position of substituents on the C-2 phenyl ring of the quinazolin-4-ol core play a pivotal role in modulating the biological activity of the resulting derivatives. Research has shown that both electronic and steric factors of these substituents are critical determinants of efficacy and potency across different therapeutic targets.
For anti-inflammatory applications, the electronic properties of the substituents are particularly significant. A study on benzothiazole-substituted 2-phenyl quinazolinone derivatives revealed that compounds bearing electron-releasing groups, such as alkyl and alkoxy moieties, exhibited greater anti-inflammatory activity compared to those with electron-withdrawing groups like nitro and halogen atoms. mdpi.com In contrast, for antibacterial activity against strains like S. aureus, phenyl rings with para-substituents such as fluoro, chloro, nitrile, and alkyne were found to be favorable. However, bulky groups like isopropyl and hydrogen-bond donors at the para position were not well-tolerated.
In the context of anticancer activity, the substitution pattern on the C-2 phenyl ring dictates the antiproliferative potency. Studies have shown that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative effects. nih.gov For instance, a compound with a 2-methoxyphenyl substitution showed a notable profile against a majority of tested cancer cell lines. nih.gov Conversely, replacing the phenyl ring with a bulkier naphthyl group was found to be unfavorable for cytotoxic activity. nih.gov Further research into tubulin polymerization inhibitors suggested that dimethoxy-substituted 2-aryl quinazolinones were potent, and those with fluoro substitutions displayed selective activity against certain cancer cell lines. gsconlinepress.com
The following table summarizes the influence of various substituents on the C-2 phenyl ring on different biological activities.
| Substituent Type | Position | Effect on Activity | Biological Activity | Reference |
| Electron-releasing (e.g., alkyl, alkoxy) | Para | Increased activity | Anti-inflammatory | mdpi.com |
| Electron-withdrawing (e.g., nitro, halogen) | Para | Decreased activity | Anti-inflammatory | mdpi.com |
| Fluoro, Chloro, Nitrile, Alkyne | Para | Favorable activity | Antibacterial (S. aureus) | |
| 2-Methoxyphenyl | Ortho | Remarkable profile | Antiproliferative | nih.gov |
| Naphthyl | - | Unfavorable | Cytotoxic | nih.gov |
| Dimethoxy | - | Potent inhibition | Tubulin Polymerization | gsconlinepress.com |
Role of the Halogen (Chlorine) at the Phenyl C-4 Position
The presence of a chlorine atom at the C-4 position of the 2-phenyl ring is a defining feature of the parent compound and has a profound impact on its biological profile. Halogen substitution, in general, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.
In the development of anti-inflammatory agents, derivatives of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one have been synthesized and evaluated. researchgate.net The 4-chloro substitution is a key element in this series, which has shown selective inhibition of COX-2. researchgate.net Comparative studies often reveal the superiority of one halogen over another. For instance, in one series of anti-inflammatory compounds, brominated derivatives showed lower activity than unsubstituted ones. mdpi.com
For antimicrobial applications, the 4-chloro substitution has been incorporated into various quinazolinone-based scaffolds. Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones have been introduced as potential antimicrobial agents. nih.gov In another study, a series of compounds where the C-2 phenyl group was substituted with different halogens (4-fluoro, 4-chloro, 4-bromo) were evaluated, demonstrating the nuanced role of the specific halogen in determining antibacterial and antifungal efficacy. rphsonline.com
Furthermore, in the context of opioid receptor modulation, a derivative containing a 2-[(4-chlorophenyl)carbonyl]amino moiety was identified as a highly potent and selective antagonist for the opioid receptor like-1 (ORL1). nih.gov This highlights the importance of the 4-chlorophenyl group in achieving high-affinity interactions with specific biological targets.
The table below provides examples of how the 4-chloro substitution contributes to the biological activity of these derivatives.
| Derivative Class | Biological Activity | Key Finding | Reference |
| 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones | Anti-inflammatory (COX-2 inhibitor) | The 4-chloro substitution is integral to the active scaffold. | researchgate.net |
| Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones | Antimicrobial | Showed very good activity against several bacterial strains. | nih.gov |
| 2-[(4-Chlorophenyl)carbonyl]amino-6-methylquinazolin-4-yl derivatives | ORL1 Antagonist | The 4-chlorophenyl group was crucial for high potency and selectivity. | nih.gov |
| 2-Phenyl (with 4-Cl, 4-F, 4-Br) quinazolinones | Antimicrobial | The nature of the halogen at the para position influences the spectrum of activity. | rphsonline.com |
Influence of Substitutions on the Quinazoline (B50416) Core (C-4, C-6, C-7, C-8)
Modifications to the quinazoline nucleus itself, at positions C-4, C-6, C-7, and C-8, are a critical strategy for optimizing the pharmacological properties of 2-phenylquinazolin-4-ol (B93176) derivatives.
Position C-4: The carbonyl group at C-4 is a key feature, but substitutions at the adjacent N-3 or directly at C-4 can significantly alter activity. The introduction of an amine or substituted amine at the C-4 position has been shown to enhance antimicrobial properties. nih.gov In the pursuit of novel antibacterials, a double-bond linker attached to a substituted phenyl ring at C-4 was found to be well-tolerated. Furthermore, replacing the C-4 oxygen with a sulfur atom to create a quinazoline-4-thione has been explored, opening another avenue for structural diversification and biological activity modulation. researchgate.net
Position C-6: Substitution at the C-6 position has been particularly fruitful for developing anticancer agents. Early SAR studies indicated that a single substitution at this position could be beneficial for increasing antitumor activity. researchgate.net Specifically, a bromine atom at C-6 has been incorporated into numerous synthesized derivatives with anticancer and antimicrobial activities. researchgate.netbiomedpharmajournal.org However, not all substitutions are beneficial; an iodo-group at C-6 was reported to be detrimental to the activity in one series of compounds. mdpi.com
Position C-7: The C-7 position has also been a target for modification. For example, in the development of dual inhibitors for BRD4 and PARP1 for breast cancer therapy, a 5,7-dimethoxy substitution on the quinazoline ring was found to be favorable for BRD4 inhibition. nih.gov
Position C-8: The C-8 position has been identified as a site where substitutions can significantly improve potency. The introduction of halogen atoms, such as iodine, at the C-8 position (along with C-6) has been shown to markedly improve the antibacterial activity of quinazolinone derivatives. nih.gov
The following table summarizes the effects of substitutions on the quinazoline core.
| Position | Substituent | Effect on Activity | Biological Activity | Reference |
| C-4 | Amine/Substituted Amine | Improved activity | Antimicrobial | nih.gov |
| C-4 | Thione (Sulfur replacement) | Altered activity profile | General | researchgate.net |
| C-6 | Single substitution | Beneficial | Antitumor | researchgate.net |
| C-6 | Bromine | Active derivatives | Anticancer, Antimicrobial | researchgate.netbiomedpharmajournal.org |
| C-6, C-8 | Halogen (e.g., Iodine) | Significantly improved activity | Antibacterial | nih.gov |
| C-7 | Methoxy (B1213986) (with C-5) | Favorable for BRD4 inhibition | Anticancer | nih.gov |
Linker and Bridging Moiety Effects on Biological Activity
Hydrazone linkages have been used to create novel quinazolinone derivatives with good antitumor activities. rsc.org Similarly, urea (B33335) and thiourea (B124793) moieties have been employed as linkers, and QSAR studies suggest these groups play a crucial role in enhancing the cytotoxic effects of the compounds. gsconlinepress.com For example, a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues were designed to target the tumor necrosis factor-alpha converting enzyme (TACE). gsconlinepress.com
More complex bridging strategies have also been explored. The combination of the quinazoline scaffold with a sulfamerazine (B1682647) moiety has been shown to produce compounds with potent inhibitory activity against viral proteases (3CLpro) and phospholipases (cPLA2, sPLA2). mdpi.com In another approach, flexible linkers were designed to connect the quinazolinone core to a tail structure that could promote interaction with PARP1, a key enzyme in DNA repair. nih.gov The synthesis of hybrids incorporating quinazolin-2,4-dione, acylthiourea, and five-membered heterocycles like pyrazole (B372694) and oxazole (B20620) has led to new antibacterial agents that inhibit DNA gyrase. nih.gov
This table illustrates the diversity of linkers and their impact on biological activity.
| Linker/Bridging Moiety | Attached To | Resulting Biological Activity | Target | Reference |
| Hydrazone | Quinazolinone core | Good antitumor activity | Cancer Cells | rsc.org |
| Urea/Thiourea | N-3 of quinazolinone | Significant anticancer activity | TACE, Cancer Cells | gsconlinepress.com |
| Sulfamerazine | Quinazoline core | Potent viral protease/phospholipase inhibition | 3CLpro, cPLA2, sPLA2 | mdpi.com |
| Flexible amide linkers | Quinazolinone core | Enhanced PARP1 inhibition | PARP1 | nih.gov |
| Acylthiourea, Pyrazole, Oxazole | Quinazolin-2,4-dione | Antibacterial | DNA Gyrase | nih.gov |
Development of Predictive SAR Models
To rationalize the vast amount of SAR data and guide the design of new, more effective derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models have been developed. These models create a mathematical relationship between the chemical structures of compounds and their biological activities.
A three-dimensional QSAR (3D-QSAR) model using Comparative Molecular Field Analysis (CoMFA) was successfully constructed for a series of quinazolinone derivatives containing hydrazone structures. rsc.org This model helped to elucidate the relationship between the 3D structural features of the compounds and their antitumor activity, providing a roadmap for future structural modifications. rsc.org
QSAR studies have also been applied to understand the pharmacophoric requirements for anticancer activity in quinazolinone analogues targeting TACE. gsconlinepress.com These models concluded that the presence of urea or thiourea groups is crucial for cytotoxic effects and that substitutions with halogens like trifluoromethyl and chloro groups could further enhance this activity. gsconlinepress.com
In the field of antiviral research, QSAR models have been employed to explore the structural requirements for inhibiting the HCV NS3/A4 protease. nih.gov These predictive models are used to understand the binding interactions between the quinazoline derivatives and the enzyme's active site and to predict the inhibitory activity of novel, unsynthesized compounds. nih.gov The development of these predictive models represents a shift towards a more rational and efficient drug design process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Molecular Mechanisms of Action and Target Interactions
Kinase Inhibition
Quinazoline-based compounds are recognized for their potent inhibitory effects on a range of kinases, many of which are key drivers of oncogenesis. mdpi.comnih.gov Their planar heterocyclic structure makes them suitable for fitting into the ATP-binding pocket of various kinases.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov Marketed drugs like gefitinib, erlotinib, and lapatinib (B449), all feature this core structure. mdpi.comnih.gov These inhibitors typically bind reversibly to the ATP binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote cell growth and proliferation. mdpi.comresearchgate.net
Derivatives of 2-(4-Chlorophenyl)quinazolin-4-ol have been specifically investigated for their EGFR inhibitory activity. Structure-activity relationship (SAR) studies have highlighted the importance of the 4-anilinoquinazoline (B1210976) moiety for binding to the EGFR active site. nih.gov Hydrogen bonds formed between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues, such as methionine (Met793) and threonine (Thr766), are crucial for tight binding and potent inhibition. nih.gov Some quinazoline derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, which is significant for overcoming drug resistance in cancer therapy. nih.gov
For instance, certain 2-thioquinazolin-4(3H)-one derivatives have demonstrated dual inhibitory activity against both EGFR and VEGFR-2 kinases. nih.govrsc.orgrsc.org In one study, a specific compound from this class exhibited an IC50 value of 0.049 μM against EGFR, which was comparable to the standard drug lapatinib (IC50 = 0.059 μM). nih.govrsc.org Molecular docking studies of these compounds within the EGFR active site revealed key interactions with the DFG motif residues, such as Asp855 and Phe856, which are critical for kinase activity. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govmdpi.com Inhibition of VEGFR-2 signaling is therefore a major strategy in cancer treatment. nih.govmdpi.com Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. ekb.egnih.gov
Derivatives of this compound have shown significant VEGFR-2 inhibitory activity. nih.govekb.eg Often, these compounds are designed as dual inhibitors, targeting both EGFR and VEGFR-2. mdpi.comnih.gov This dual-targeting approach is considered a promising strategy to combat cancer by simultaneously inhibiting tumor cell proliferation and angiogenesis. nih.govrsc.orgrsc.org
In a study of 2-thioquinazolin-4(3H)-ones, a lead compound demonstrated an IC50 value of 0.054 μM against VEGFR-2, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.041 μM). nih.govrsc.org Molecular docking analyses have shown that these inhibitors bind to the ATP-binding pocket of VEGFR-2, interacting with key residues. nih.gov The development of multi-targeted quinazoline derivatives that inhibit both VEGFR and other tyrosine kinases continues to be an active area of research. mdpi.com
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that regulate the progression of the cell cycle. nih.govnih.gov Their deregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. nih.govnih.gov Several quinazolinone-based compounds have been identified as CDK inhibitors. nih.gov
Specifically, derivatives of quinazolin-4(3H)-one have been synthesized and evaluated as CDK2 inhibitors. nih.govnih.gov CDK2, in association with its regulatory cyclins, plays a crucial role in the G1/S and S phases of the cell cycle. nih.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. nih.gov
In one study, quinazolin-4(3H)-one derivatives showed potent inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Molecular docking studies revealed that these compounds can act as ATP-competitive or non-competitive inhibitors of CDK2, binding to the active site and disrupting its catalytic function. nih.govnih.gov
AKT1 Protein Inhibition
While direct inhibition of AKT1 by this compound is not extensively documented in the provided search results, the broader class of quinazoline derivatives has been implicated in pathways involving AKT. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Some quinazolinone derivatives have been developed as inhibitors of PI3K, which is upstream of AKT. nih.gov By inhibiting PI3K, these compounds can indirectly reduce the phosphorylation and activation of AKT.
Tyrosine Kinase Inhibition (General)
The quinazoline scaffold is a versatile platform for the design of inhibitors targeting a broad range of tyrosine kinases. mdpi.comresearchgate.net Many receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) are involved in cancer progression, making them important therapeutic targets. mdpi.com
Quinazoline derivatives have been shown to inhibit multiple tyrosine kinases, including EGFR, VEGFR, and others. mdpi.comnih.govnih.gov This multi-targeted approach can be advantageous in cancer therapy by addressing the complexity and redundancy of signaling pathways that drive tumor growth. nih.govrsc.orgrsc.org The development of quinazoline-based multi-tyrosine kinase inhibitors is an ongoing effort in medicinal chemistry. mdpi.comnih.govnih.gov
Enzyme Inhibition Beyond Kinases
The biological activity of quinazoline derivatives is not limited to kinase inhibition. These compounds have been shown to inhibit other classes of enzymes as well. For example, some quinazolinone derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes involved in nucleotide synthesis. nih.gov Inhibition of these enzymes can lead to the disruption of DNA replication and cell death. nih.gov Additionally, certain quinazolin-4(3H)-one derivatives have been reported to inhibit enzymes like phosphodiesterase and urease. nih.gov
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
The quinazolin-4-one core is recognized as a key structural motif for the inhibition of Poly(ADP-ribose)polymerases (PARPs), a family of enzymes crucial for DNA repair. While direct studies on this compound are not prominent, research on related 2-arylquinazolin-4-ones demonstrates their potential as potent and selective inhibitors of the PARP superfamily, particularly the tankyrase (TNKS) sub-family. nih.gov
Structure-activity relationship (SAR) studies reveal that substituents on both the quinazolinone and the 2-aryl rings are critical for potency and selectivity. For instance, research has identified 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one as a potent and selective inhibitor of tankyrases. nih.gov The 2-aryl group is accommodated within a hydrophobic cavity in the NAD+ binding site of the enzyme. nih.gov The nature of the substituent at the 4'-position of the phenyl ring, such as the chloro group in the subject compound, is known to influence this interaction. nih.gov Further investigations have led to the development of quinazoline-2,4(1H,3H)-dione derivatives with nanomolar inhibitory concentrations against PARP-1 and PARP-2. nih.gov These findings collectively suggest that this compound is a candidate for PARP inhibition, though its specific potency and selectivity remain to be experimentally determined.
Table 1: PARP Inhibition by Structurally Related Quinazolinone Derivatives
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | TNKS-1 / TNKS-2 | 29 nM / 14 nM | nih.gov |
| Cpd36 (A quinazoline-2,4(1H,3H)-dione derivative) | PARP-1 / PARP-2 | 0.94 nM / 0.87 nM | nih.gov |
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition
The folate pathway, which includes the enzymes Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), is a critical target in chemotherapy. The quinazoline scaffold is a component of known antifolates that inhibit these enzymes. For example, removing the 2-amino group from the potent TS-inhibiting antifolate 10-propargyl-5,8-dideazafolic acid resulted in only a slight decrease in TS inhibition, demonstrating that the core quinazoline structure is key to the interaction. nih.gov
Furthermore, specific quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov In one such study, compounds featuring the quinazolinone skeleton showed potent inhibitory activity against both bacterial and human DHFR. For instance, one derivative exhibited an IC₅₀ value of 0.527 µM against human DHFR. nih.gov While these studies were not performed on this compound itself, they establish the quinazolinone moiety as a viable scaffold for targeting both TS and DHFR.
DNA Gyrase Enzyme Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an established target for antibiotics. Research has shown that certain complex molecules containing a quinazolinone moiety can act as DNA gyrase inhibitors. lookchem.com For example, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the S. aureus GyrB subunit, with IC₅₀ values as low as 0.28 µM. nih.govtandfonline.com The 4-oxoquinazolin moiety was found to be of interest for bioactivity. nih.gov However, these molecules are structurally distinct and more complex than this compound. There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of DNA gyrase.
Carbonic Anhydrase (CA) Inhibition
Carbonic Anhydrases (CAs) are ubiquitous enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. The inhibitory potential of quinazolinones against CAs has been investigated, with a focus on human isoforms hCA I and hCA II.
A study on a series of 3-amino-2-(aryl)quinazolin-4(3H)-one derivatives, which are very close structural analogs of the subject compound, demonstrated significant competitive inhibition of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase II. nih.govresearchgate.net The derivative 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one showed moderate to significant inhibition. nih.gov The study found that these compounds act as competitive inhibitors, and a preliminary structure-activity relationship suggested that the nature of the substituent on the 2-phenyl ring influences the inhibitory activity. researchgate.net
Table 2: Carbonic Anhydrase II Inhibition by 2-(Aryl)quinazolin-4-one Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Amino-2-phenylquinazolin-4(3H)-one | bCA-II | 21.3 ± 0.25 | nih.govresearchgate.net |
| hCA-II | 42.6 ± 0.29 | nih.govresearchgate.net | |
| 3-Amino-2-(4-bromophenyl)quinazolin-4(3H)-one | bCA-II | 14.2 ± 0.21 | nih.govresearchgate.net |
| hCA-II | 17.3 ± 0.11 | nih.govresearchgate.net | |
| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | bCA-II / hCA-II | Not explicitly separated in text, but part of the series with significant inhibition. | nih.gov |
| 3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one | bCA-II | 8.9 ± 0.31 | nih.govresearchgate.net |
| hCA-II | 14.0 ± 0.25 | nih.govresearchgate.net | |
| Acetazolamide (Standard) | bCA-II | 0.95 ± 0.09 | nih.govresearchgate.net |
Interaction with Nucleic Acids and DNA Structures
The planar aromatic nature of the 2-phenylquinazolinone scaffold suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or binding within the grooves of DNA structures.
G-quadruplex (G4) DNA Stabilization
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich regions, such as telomeres and gene promoters, and are considered promising anticancer targets. nih.gov The ability of small molecules to stabilize these structures can modulate gene expression. The quinazoline framework has been incorporated into ligands designed to selectively bind and stabilize G4 DNA. nih.gov
Studies on novel pyrido[2,1-b]quinazolin-11-ones and N-(2-(quinazolin-2-yl)phenyl)benzamide derivatives have shown that these larger, more complex molecules can effectively interact with and stabilize G-quadruplexes in the c-MYC promoter and in telomeres. nih.govnih.gov These findings indicate that the quinazoline core can serve as a planar scaffold for G4 recognition. While this points to a potential interaction, there is no direct evidence that the simpler, monomeric this compound can effectively stabilize G4 structures on its own.
DNA Intercalation/Interaction
The interaction of quinazoline derivatives with duplex DNA has also been explored. While the planar aromatic system might suggest an intercalative binding mode, studies on related compounds indicate other possibilities. For instance, an investigation into the binding of 2-phenylpyrazolo[1,5-c]quinazoline (B1250111) with DNA suggested that the primary mode of interaction is through groove binding, with a preference for adenine (B156593) and thymine (B56734) bases, rather than classical intercalation. nih.gov This interaction was found to be driven mainly by hydrophobic forces and did not cause major conformational changes in the DNA. nih.gov Although this compound has a different heterocyclic system fused to the quinazoline ring, it shares the 2-phenyl substituent. This suggests that this compound may also favor groove binding over intercalation, though specific studies are required for confirmation.
Other Receptor Binding Profiles (e.g., 5HT7 receptor)
Serotonin (B10506) 5-HT7 Receptor:
A significant body of research has focused on the interaction of quinazolinone derivatives with the serotonin 5-HT7 receptor. A study involving a library of 85 synthesized quinazolinone compounds revealed that this chemical class possesses a notable affinity for the 5-HT7 receptor. In this study, 24 of the compounds exhibited IC50 values below 100 nM in radioligand binding assays, indicating a high degree of potency. Although the specific binding affinity of this compound was not reported in this study, the findings establish the quinazolinone scaffold as a promising framework for the development of 5-HT7 receptor ligands.
The following table summarizes the binding affinity of a selection of quinazolinone derivatives for the 5-HT7 receptor, as reported in the aforementioned study.
| Compound ID | R1 | R2 | X | Y | IC50 (nM) |
| 1-1 | H | H | H | H | >1000 |
| 1-25 | H | 2-OCH3 | H | H | 45 |
| 1-37 | H | 2-OCH3 | 7-Cl | H | 23 |
| 1-48 | H | 2-OC2H5 | H | H | 38 |
| 1-68 | 3-CH3 | 2-OCH3 | H | H | 12 |
Table 1: Binding Affinities of Selected Quinazolinone Derivatives at the 5-HT7 Receptor. This table is based on data from a study on a library of quinazolinone compounds and illustrates the structure-activity relationships within this class of molecules for the 5-HT7 receptor. The specific compound this compound was not included in this particular published library.
Other Serotonin Receptors:
Beyond the 5-HT7 receptor, quinazoline analogs have also been investigated for their activity at other serotonin receptor subtypes. For instance, certain 4-substituted 2-(4-methylpiperazino)pyrimidines and their quinazoline analogs have been identified as antagonists of the serotonin 5-HT2A receptor. This suggests that the broader quinazoline chemical class has the potential to modulate various serotonin-mediated pathways.
Metabotropic Glutamate (B1630785) Receptors:
Recent research has expanded the known target profile of quinazolinone derivatives to include metabotropic glutamate receptors (mGluRs). A library of 103 compounds was screened for activity at the mGlu7 receptor, and active compounds were identified within the quinazolinone chemotype. This discovery points to the potential for this class of compounds to influence glutamatergic neurotransmission.
Vasopressin and Other Receptors:
The versatility of the quinazolinone scaffold is further highlighted by its interaction with other receptor systems. Studies have identified 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as potent antagonists of the vasopressin V1b receptor. Furthermore, various quinazolinone derivatives have demonstrated inhibitory activity against several protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and BRAF kinase. This indicates a potential role for these compounds in oncology and other signaling pathways.
In Vitro Biological Activities and Mechanistic Studies
Anti-Cancer Activity in Cell Lines
Derivatives of 2-(4-chlorophenyl)quinazolin-4-ol have been synthesized and investigated for their potential as anti-cancer agents. These studies explore their ability to inhibit cancer cell growth, interfere with the cell division cycle, and induce programmed cell death.
Antiproliferative and Cytotoxic Effects
The cytotoxic potential of compounds derived from the this compound scaffold has been evaluated against various human cancer cell lines.
A study focused on new nih.govksu.edu.samdpi.comtriazolo[4,3-c]quinazolines identified 4-(3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)morpholine (compound 15b) as a notable derivative. This compound demonstrated significant cytotoxic activity against both HepG2 (human liver cancer) and HCT-116 (human colon cancer) cell lines. nih.gov The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were recorded for this and other related derivatives. nih.gov For instance, a derivative where the morpholine (B109124) group was replaced by a propylamine (B44156) group (compound 16) showed even greater potency with IC₅₀ values of 6.29 µM against HepG2 and 2.44 µM against HCT-116 cells. nih.gov
Another investigation into quinazolin-4(3H)-one-based hydroxamic acids reported the synthesis and cytotoxic evaluation of 4-(((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-hydroxybenzamide (compound 5a). mdpi.com This compound was part of a series designed as potential histone deacetylase 6 (HDAC6) inhibitors. mdpi.com
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound Name | Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-(3-(4-Chlorophenyl)- nih.govksu.edu.samdpi.comtriazolo[4,3-c]quinazolin-5-yl)propylamine (16) | HepG2 | 6.29 | nih.gov |
| 4-(3-(4-Chlorophenyl)- nih.govksu.edu.samdpi.comtriazolo[4,3-c]quinazolin-5-yl)propylamine (16) | HCT-116 | 2.44 | nih.gov |
Cell Cycle Modulation
The ability of these compounds to interfere with the cell cycle is a key aspect of their anti-cancer mechanism. A derivative, 4-(3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)propylamine (compound 16), was analyzed for its effect on the cell cycle of HCT-116 colon cancer cells using flow cytometry. nih.gov Treatment with this compound led to a decrease in the percentage of cells in the G1 phase and a significant increase in the S and G2/M phases. nih.gov Specifically, the proportion of cells in the S phase increased from 20.08% to 42.76%, and in the G2/M phase, it rose from 25.10% to 36.89%. nih.gov This indicates that the compound effectively halts cell cycle progression at the S and G2/M checkpoints, a characteristic often seen in inhibitors of Topoisomerase II. nih.gov Other quinazoline (B50416) derivatives have also been reported to cause cell cycle arrest at the G1 phase. mdpi.comnih.gov
Apoptosis Induction
Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anti-cancer drugs. Studies on quinazoline derivatives indicate their potential as apoptosis inducers. mdpi.comnih.gov For example, a potent S-alkylated quinazolin-4(3H)-one derivative demonstrated the ability to induce a total of 46.53% apoptosis in HCT-116 cells, a significant increase compared to untreated cells (2.15%). nih.gov This included 26.34% in early apoptosis and 16.5% in late apoptosis. nih.gov Similarly, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, another quinazoline derivative, was also found to induce apoptosis in MCF-7 breast cancer cells. mdpi.com These findings suggest that the quinazoline scaffold is a promising framework for developing agents that can trigger cancer cell death.
Antimicrobial Activity
In addition to anti-cancer properties, the this compound scaffold has been explored for its effectiveness against various microbial pathogens.
Antibacterial Efficacy (e.g., Gram-positive, Gram-negative strains)
A study detailing the synthesis and antimicrobial activity of several quinazolin-4(3H)-one derivatives identified 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (compound 3a) as a highly effective antibacterial agent. nih.gov This compound was tested against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli. nih.gov It exhibited the most potent activity among the synthesized compounds, with minimum inhibitory concentrations (MICs) indicating strong antibacterial action. nih.gov
Table 2: Antibacterial Activity of 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 25.6 ± 0.5 | nih.gov |
| Bacillus subtilis | Positive | 24.3 ± 0.4 | nih.gov |
| Pseudomonas aeruginosa | Negative | 30.1 ± 0.6 | nih.gov |
| Escherichia coli | Negative | 25.1 ± 0.5 | nih.gov |
Antifungal Efficacy
The same derivative, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (compound 3a), also demonstrated significant antifungal properties. nih.gov Its efficacy was evaluated against three fungal strains: Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. nih.gov The compound showed potent inhibitory effects against all tested fungi, highlighting its broad-spectrum antimicrobial potential. nih.gov
Table 3: Antifungal Activity of 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Aspergillus fumigatus | 18.3 ± 0.6 | nih.gov |
| Saccharomyces cerevisiae | 23.1 ± 0.4 | nih.gov |
| Candida albicans | 26.1 ± 0.5 | nih.gov |
Anti-Inflammatory Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of this compound have been the subject of various studies to evaluate their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Research has indicated that the presence of a 4-chlorophenyl group at the 2-position of the quinazolinone ring can contribute positively to anti-inflammatory effects. nih.gov A study on newer quinazolinone analogs demonstrated that compounds featuring a p-chlorophenyl group exhibited better anti-inflammatory activity compared to those with an unsubstituted phenyl group. nih.gov For instance, a series of 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones showed edema inhibition ranging from 15.1% to 32.5%. nih.gov Within this series, compounds with the p-chlorophenyl substitution were generally more potent. nih.gov
Further investigations into novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives revealed inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net The inhibition of these isoforms is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Certain synthesized compounds showed selectivity towards COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net Specifically, compound 6g from this series, which incorporates a trifluoromethyl moiety, demonstrated distinct inhibitory activity on COX enzymes. researchgate.net
In addition to COX inhibition, these compounds were assessed for their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). researchgate.net Several derivatives, notably compounds 4d–g , showed the highest levels of IL-6 inhibition among the tested compounds. researchgate.net This dual action of inhibiting both COX enzymes and pro-inflammatory cytokines suggests that these quinazolinone derivatives could be promising multi-target anti-inflammatory agents. researchgate.net
Table 1: In Vitro COX Inhibition by 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives
Antioxidant Activity
The antioxidant potential of the quinazolinone scaffold has also been an area of scientific inquiry. Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, making antioxidant compounds valuable for therapeutic development. jocpr.com
Studies on 2-substituted quinazolin-4(3H)-ones have sought to establish structure-activity relationships for their antioxidant properties. mdpi.comnih.gov Research indicates that for 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is often required. nih.gov The activity can be further enhanced by an additional hydroxyl or methoxy (B1213986) group. nih.gov While specific data for this compound is limited in these studies, the general findings suggest that substitutions on the 2-phenyl ring are critical determinants of antioxidant capacity.
One study investigated the effects of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline (CMQ) on the cyanobacterium Microcystis aeruginosa. nih.gov The results showed an up-regulated expression of the prx gene, which is involved in peroxide detoxification, indicating that oxidative stress might be a toxic factor of the compound. nih.gov This induction of an oxidative stress response provides indirect evidence of the compound's interaction with cellular redox systems.
Synthetic compounds incorporating the quinazolinone moiety have been explored for their ability to scavenge free radicals using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. jocpr.com Research has shown that certain derivatives possess significant antioxidant capabilities. jocpr.com
Other Noteworthy In Vitro Activities
Beyond anti-inflammatory and antioxidant effects, derivatives of this compound have been evaluated for a range of other biological activities in vitro.
Anti-HIV and Antiviral Activity
The quinazoline core structure is present in various compounds tested for antiviral efficacy. In the context of Human Immunodeficiency Virus (HIV), some 2,3-disubstituted quinazolin-4(3H)-ones have been screened for their ability to inhibit viral replication. hakon-art.com For example, one bromo-substituted derivative of 2-phenylquinazolin-4(3H)-one was found to inhibit HIV-1 replication in acutely infected MT-4 cells, offering 15% maximum protection at sub-toxic concentrations. hakon-art.com
More broadly, derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-one have been investigated for activity against a panel of human pathogenic viruses. researchgate.net A notable finding from this research was that the compound 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one (C25) effectively inhibited the replication of several viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia virus, with high selectivity indices. researchgate.net However, most compounds in the series were weak or inactive against influenza A and B viruses. researchgate.net
The emergence of other viral threats has also spurred research into quinazolinone-based inhibitors. Certain trisubstituted quinazolinone compounds have demonstrated potent activity against Zika virus (ZIKV) and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity. nih.gov Furthermore, quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov
Table 2: In Vitro Antiviral Activity of a this compound Derivative
CNS Depressant Activity
The central nervous system (CNS) effects of quinazolinone derivatives have also been explored. Some studies have tested various substituted quinazolinones for CNS depressant activity in animal models. researchgate.netnih.gov For example, a series of 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were evaluated, and most of the compounds exhibited significant sedative-hypnotic activity. nih.gov While these studies establish the potential for the quinazolinone scaffold to interact with the CNS, specific data for this compound in this context is not detailed in the provided sources.
Future Perspectives and Advanced Research Directions
Design of Multi-Targeting Quinazoline-4-ol Derivatives
The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred the development of multi-target drugs. mdpi.com This approach, where a single molecule is designed to interact with several biological targets, offers potential advantages over combination therapies, including improved efficacy and a better side-effect profile. mdpi.com The quinazolinone nucleus is an ideal scaffold for this "molecular hybridization" strategy, which involves combining two or more pharmacologically active moieties into a single hybrid compound. mdpi.com
Researchers have successfully created quinazolin-4-one derivatives that co-target multiple proteins. For instance, dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) have been developed for breast cancer therapy. mdpi.com Another study reported the synthesis of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives that function as multi-target anti-inflammatory agents by inhibiting both cyclooxygenase (COX) enzymes and the pro-inflammatory cytokine IL-6. nih.gov Other research has focused on designing quinazoline (B50416) derivatives that simultaneously inhibit multiple receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. mdpi.com
This strategy of creating hybrid molecules is a prominent direction for future research, aiming to produce more effective and specific therapies for complex diseases. mdpi.comyoutube.com
Table 1: Examples of Multi-Targeting Quinazoline Derivatives
| Derivative Class | Targets | Therapeutic Area |
|---|---|---|
| Quinazolin-4(3H)-one Hybrids | PARP1 & BRD4 mdpi.com | Breast Cancer mdpi.com |
| 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-ones | COX & IL-6 nih.gov | Inflammation nih.gov |
| Quinazoline-based Hybrids | EGFR & VEGFR mdpi.com | Cancer mdpi.com |
Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more precise. mdpi.comnih.gov These computational tools are being applied at nearly every stage, from initial target identification to lead optimization. mdpi.comyoutube.com For quinazoline-based drug discovery, AI and ML offer powerful methods to navigate the vast chemical space and predict the properties of novel compounds. nih.gov
Deep learning models and other ML algorithms can analyze large datasets of chemical structures and biological activities to predict drug-target interactions, identify potential new drug candidates through virtual screening, and forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.comnih.govnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov Generative models, such as Generative Adversarial Networks (GANs), can even design entirely new molecules with optimized properties tailored to specific biological targets. youtube.com
In the context of quinazolines, in silico docking studies are already widely used to predict how these molecules will bind to their target proteins, providing insights for further structural modification. nih.govyoutube.com The increasing application of more advanced AI and ML will undoubtedly accelerate the discovery and development of the next generation of quinazoline-based therapeutics. mdpi.com
Exploration of Novel Biological Targets for 2-(4-Chlorophenyl)quinazolin-4-ol Analogues
While quinazoline derivatives are well-known for their activity against targets like tyrosine kinases, ongoing research continues to uncover novel biological pathways and proteins that can be modulated by this versatile scaffold. nih.govnih.gov Expanding the scope of known targets is crucial for finding new therapeutic applications and overcoming drug resistance. nih.gov
Recent studies have identified several promising new targets for quinazolin-4-one analogues:
USP7 (Ubiquitin-Specific Peptidase 7): The discovery of quinazolin-4(3H)-one derivatives as potent inhibitors of USP7 has opened a new avenue for cancer therapy. USP7 is a deubiquitinase that plays a critical role in the p53-MDM2 pathway, and its inhibition can lead to tumor suppression. youtube.com
Tubulin Polymerization: Certain 2-styrylquinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs. bohrium.com This makes microtubules, which are essential for cell division, an important target for new quinazoline derivatives. bohrium.com
Phosphodiesterases (PDEs): Novel quinazoline derivatives have been designed as inhibitors of phosphodiesterases, such as PDE7, which are involved in inflammatory processes. Targeting PDEs represents a strategy for developing new anti-inflammatory agents. nih.gov
Topoisomerases and PARP: Beyond kinases, quinazoline derivatives have been developed to inhibit other key enzymes in cancer progression, including topoisomerases, which are involved in DNA synthesis, and PARP, which is crucial for DNA repair. asiapharmaceutics.info
The continued exploration for new molecular targets will further broaden the therapeutic potential of the this compound framework and its analogues.
Development of Targeted Delivery Systems for Quinazolin-4-ol Compounds
The therapeutic efficacy of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration. Many quinazoline derivatives are lipophilic, which can lead to poor water solubility and challenges in formulation and bioavailability. nih.govmdpi.com To overcome these hurdles, researchers are developing advanced drug delivery systems. mdpi.com
Nanotechnology offers promising solutions for the delivery of hydrophobic drugs like many quinazoline compounds. bohrium.com Strategies being explored include:
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.com They can improve the solubility of a drug, protect it from degradation, and modify its release profile. mdpi.commdpi.com For hydrophobic compounds, the drug can be trapped within the lipid bilayer itself. mdpi.com
Nanoparticles: Polymeric nanoparticles and other nanocarriers can be engineered to carry drug molecules. nih.gov These systems can be designed for controlled or stimuli-responsive drug release, for instance, releasing the drug only in the acidic microenvironment of a tumor. mdpi.comnih.gov Surface modifications, such as the addition of polyethylene (B3416737) glycol (PEGylation), can help nanoparticles evade the immune system and prolong their circulation time. mdpi.com
Nanocatalysts in Synthesis: Nanotechnology is also being applied to the synthesis of quinazoline derivatives. The use of nanocatalysts can lead to more efficient chemical reactions with higher yields and easier recovery of the catalyst.
The development of these targeted and controlled-release delivery systems is a key step in translating potent quinazoline compounds into effective and safe clinical therapies. youtube.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)quinazolin-4-ol, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves condensation reactions between 4-chlorobenzaldehyde derivatives and nitrogen-containing precursors. For example, reacting 4-chlorobenzaldehyde with methyl thioacetate under acidic conditions forms intermediate thioquinazolinones, which are further hydrogenated to yield the target compound . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions.
- Yield Improvement : Monitoring reaction progress via TLC and quenching at optimal conversion points reduces byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm the quinazolin-4-ol scaffold .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the chlorophenyl and quinazoline moieties. For example, bond angles near 120° confirm sp² hybridization in the heterocyclic ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 285.05 for C₁₄H₁₀ClN₂O⁺) .
Advanced Research Questions
Q. How can stereochemical impurities (e.g., cis/trans isomers) be minimized during synthesis?
- Methodological Answer : Isomerization control is achieved via:
- Lewis Acid Catalysis : AlCl₃ or BF₃·Et₂O promotes trans-isomer dominance by stabilizing transition states during cyclization .
- Selective Crystallization : Isomers are separated using solvent polarity gradients (e.g., ethanol/water mixtures) based on differential solubility .
- Reaction Kinetics : Monitoring isomer ratios via HPLC ensures kinetic control favors the desired product .
Q. What strategies are effective for modifying the quinazolin-4-ol core to study structure-activity relationships (SAR)?
- Methodological Answer :
- Nucleophilic Substitution : Replace the chlorine atom with amines or thiols using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
- Oxidation/Reduction : Controlled oxidation with KMnO₄ introduces ketone groups, while hydrogenation (H₂/Pd-C) reduces double bonds in the quinazoline ring .
- Heterocycle Fusion : Introduce pyrazole or oxazole rings via cyclocondensation to enhance bioactivity .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). The chlorophenyl group often occupies hydrophobic pockets, while the quinazolin-4-ol moiety hydrogen-bonds with catalytic residues .
- QSAR Modeling : Train models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps from DFT calculations (e.g., Gaussian09) to correlate structural features with antimicrobial or anticancer activity .
Q. What experimental approaches resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cell-specific effects .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for purported targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
